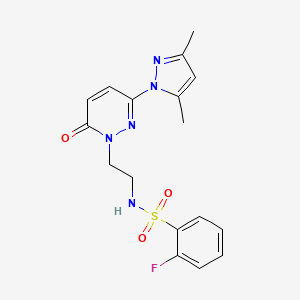
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a complex organic compound characterized by the presence of a urea functional group, two methoxy groups, and an isothiazolidine-1,1-dioxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-dimethoxyaniline with 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the urea moiety can yield corresponding amines.
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades.
相似化合物的比较
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea: Lacks the isothiazolidine-1,1-dioxide moiety, which may affect its biological activity.
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea: Lacks the methyl group on the aromatic ring, which may influence its chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-5-7-15(22-9-4-10-28(22,24)25)12-16(13)21-19(23)20-14-6-8-17(26-2)18(11-14)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPEHCEVPJUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-DIMETHYLPHENYL)-N'-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE](/img/structure/B2603942.png)
![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)
![6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2603945.png)
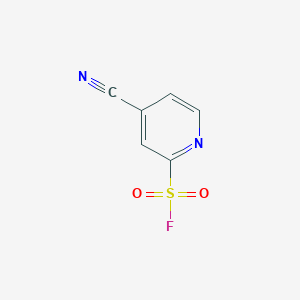
![5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2603951.png)
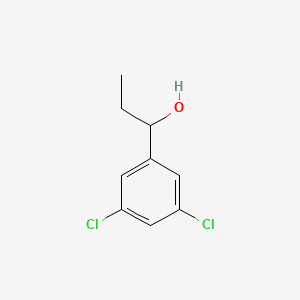
![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)
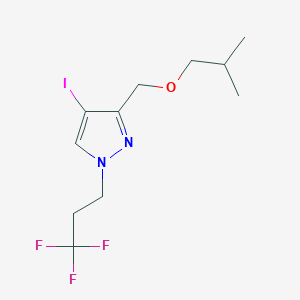
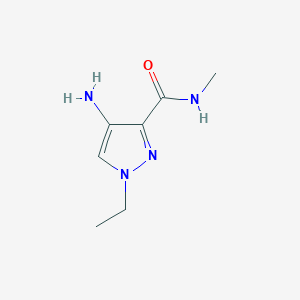
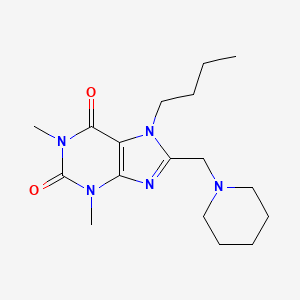
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)
